molecular formula C4H6BrClN2 B12457025 2-Bromo-4-methylimidazole hydrochloride

2-Bromo-4-methylimidazole hydrochloride

Cat. No.: B12457025
M. Wt: 197.46 g/mol
InChI Key: DAJUDKRIZCSZHD-UHFFFAOYSA-N
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Description

2-Bromo-4-methylimidazole hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the second position and a methyl group at the fourth position of the imidazole ring, with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methylimidazole hydrochloride typically involves the bromination of 4-methylimidazole. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the second position. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-methylimidazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The imidazole ring can undergo reduction to form dihydroimidazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Formation of 2-substituted-4-methylimidazole derivatives.

    Oxidation Reactions: Formation of 4-formylimidazole or 4-carboxyimidazole.

    Reduction Reactions: Formation of dihydroimidazole derivatives.

Scientific Research Applications

2-Bromo-4-methylimidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylimidazole hydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Methylimidazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Bromoimidazole: Lacks the methyl group, which affects its steric and electronic properties.

    2-Chloro-4-methylimidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness: 2-Bromo-4-methylimidazole hydrochloride is unique due to the presence of both the bromine atom and the methyl group, which confer distinct reactivity and binding properties. This makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C4H6BrClN2

Molecular Weight

197.46 g/mol

IUPAC Name

2-bromo-5-methyl-1H-imidazole;hydrochloride

InChI

InChI=1S/C4H5BrN2.ClH/c1-3-2-6-4(5)7-3;/h2H,1H3,(H,6,7);1H

InChI Key

DAJUDKRIZCSZHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)Br.Cl

Origin of Product

United States

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